

Spectroscopic Characterization of 5-Aminopyridine-3-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminopyridine-3-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of **5-Aminopyridine-3-sulfonamide**. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted data based on the known spectroscopic behavior of its constituent functional groups. It also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of such molecules in a research and drug development context.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-Aminopyridine-3-sulfonamide**. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ^1H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.2 - 8.4	d	1H	H-2 (proton on the carbon between the two nitrogen atoms)
~7.8 - 8.0	dd	1H	H-4 (proton on the carbon between the amino and sulfonamide groups)
~7.2 - 7.4	d	1H	H-6 (proton adjacent to the ring nitrogen)
~7.0 (broad s)	s	2H	$-\text{SO}_2\text{NH}_2$ (sulfonamide protons)
~5.5 (broad s)	s	2H	$-\text{NH}_2$ (amino protons)

Table 2: Predicted ^{13}C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~150 - 155	C-5 (carbon bearing the amino group)
~145 - 150	C-2 (carbon between the two nitrogen atoms)
~135 - 140	C-6 (carbon adjacent to the ring nitrogen)
~130 - 135	C-3 (carbon bearing the sulfonamide group)
~120 - 125	C-4 (carbon between the amino and sulfonamide groups)

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretching (asymmetric and symmetric) of the amino group
3350 - 3250	Medium	N-H stretching (asymmetric and symmetric) of the sulfonamide group
1640 - 1600	Strong	N-H bending of the amino group and C=C/C=N ring stretching
1590 - 1550	Strong	C=C/C=N aromatic ring stretching
1350 - 1300	Strong	Asymmetric SO ₂ stretching of the sulfonamide group
1180 - 1140	Strong	Symmetric SO ₂ stretching of the sulfonamide group[1]
950 - 900	Medium	S-N stretching[1]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion
173.03	[M] ⁺ (Molecular ion)
174.03	[M+H] ⁺ (Protonated molecule)
108.06	[M - SO ₂ NH] ⁺
93.05	[M - SO ₂ NH ₂ - NH] ⁺
79.02	[SO ₂ NH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a compound such as **5-Aminopyridine-3-sulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **5-Aminopyridine-3-sulfonamide**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Spectral Width: 0 to 200 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small, clean spatula-tip amount of the solid **5-Aminopyridine-3-sulfonamide** directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Identify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of **5-Aminopyridine-3-sulfonamide** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Acquisition (Positive Ion Mode):

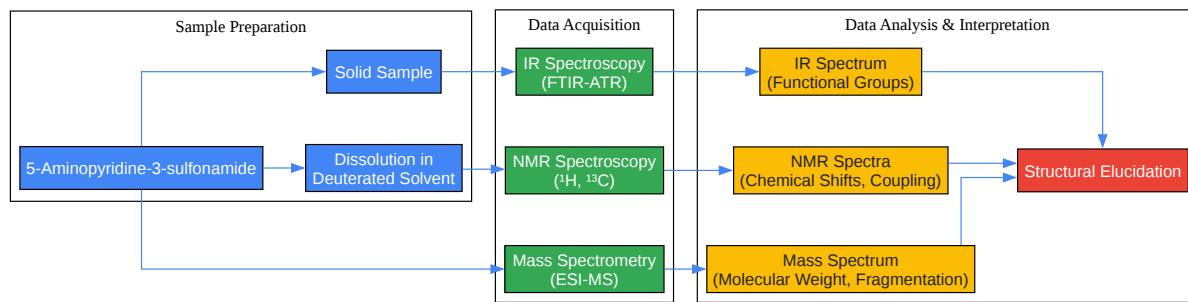
- Ionization Mode: Electrospray Ionization (ESI+).
- Scan Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-350 °C.
- For fragmentation studies (MS/MS), select the protonated molecular ion ($[M+H]^+$) as the precursor ion and apply collision-induced dissociation (CID).

Data Processing:

- Identify the peak corresponding to the protonated molecule ($[M+H]^+$) to confirm the molecular weight.
- Analyze the fragmentation pattern from the MS/MS spectrum to aid in structural confirmation. A common fragmentation for aromatic sulfonamides is the loss of SO_2 .^[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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